molecular formula C7H9N3O5 B2695315 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1855889-83-6

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2695315
CAS No.: 1855889-83-6
M. Wt: 215.165
InChI Key: ARMICJZRVTWWSU-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 1855889-83-6) is a high-value pyrazole derivative with a molecular formula of C7H9N3O5 and a molecular weight of 215.16 . This compound serves as a key synthetic intermediate in advanced chemical research, particularly in the development of novel active molecules. Its primary research application lies in the field of agrochemistry, where it is used as a precursor for fungicides . The molecule's structure, featuring a nitro group and an acetic acid side chain on the pyrazole ring, makes it a versatile building block for creating more complex chemical entities. Pyrazole-based compounds are extensively studied for their biological activities, which often include antimicrobial, anti-inflammatory, and anticancer properties . The nitro group on the pyrazole ring is a key reactive site, allowing for further functionalization and the construction of hybrid molecules that can interact with various biological targets . This product is intended for research and development purposes only. It is not approved for human or animal use and must be handled by qualified laboratory personnel with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMICJZRVTWWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the ethoxy group. One common method involves the nitration of 3-ethoxy-1H-pyrazole using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkoxides, nucleophilic catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can inhibit various pathogens effectively.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.22 μg/mL
Compound BEscherichia coli0.35 μg/mL
Compound CCandida albicans0.30 μg/mL

This suggests that this compound may also possess similar antimicrobial efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that certain compounds can significantly reduce inflammation in animal models, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Case Study:
In a study involving animal models, a pyrazole derivative was administered to assess its impact on inflammation markers. Results indicated a reduction in edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its ability to interact with various biological targets allows for potential applications in treating diseases such as cancer and neurodegenerative disorders.

Table 2: Potential Therapeutic Targets

DiseaseMechanism of Action
CancerInduction of apoptosis through enzyme inhibition
Neurodegenerative DiseasesCholinesterase inhibition leading to enhanced neurotransmission

Specialty Chemicals

In the industrial sector, compounds like this compound are utilized in the production of specialty chemicals, dyes, and pigments due to their unique chemical properties.

Case Study:
A recent industrial application involved using this compound in synthesizing novel dyes, demonstrating its versatility and importance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The physicochemical and functional properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid with analogous compounds:

Structural and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ethoxy (3), Nitro (4) C₈H₁₁N₃O₅* 245.20 Ethoxy enhances lipophilicity; nitro aids reactivity
[4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid Trifluoroethyl (1), Nitro (4) C₇H₆F₃N₃O₄ 269.14 Trifluoroethyl increases metabolic stability and electronegativity
(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetic acid Chloro (4), Nitro (3) C₅H₄ClN₃O₄ 205.56 Chloro substituent may improve halogen bonding interactions
2-[3-(4-Nitrophenyl)-1H-pyrazol-1-yl]acetic acid 4-Nitrophenyl (3) C₁₁H₉N₃O₄ 247.21 Aromatic nitro group enhances π-π stacking potential
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride Amino (3), Methyl (4) C₆H₁₀ClN₃O₂ 199.62 Amino group introduces basicity; methyl improves steric bulk

*Calculated based on substituent contributions.

Substituent Impact on Properties

  • Electron-Withdrawing Groups (Nitro, Trifluoroethyl):
    The nitro group (present in all compounds except ) increases electrophilicity, making these compounds reactive in coupling or substitution reactions. The trifluoroethyl group in ’s compound enhances resistance to oxidative degradation due to strong C-F bonds .
  • Lipophilicity: Ethoxy (logP ~1.1) and trifluoroethyl (logP ~2.0) groups increase lipophilicity compared to chloro (logP ~0.9) or amino (logP ~-1.5) substituents, influencing membrane permeability .
  • Biological Relevance: Pyrazole-acetic acid hybrids are explored as kinase inhibitors or anti-inflammatory agents. For example, ’s 4-nitrophenyl derivative may act as a tyrosine kinase inhibitor due to structural similarity to known pharmacophores .

Biological Activity

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3

This structure includes a pyrazole ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance, compounds structurally similar to this derivative exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.22
Similar derivativesStaphylococcus epidermidis0.25

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundInhibition (%)Cytokine
This compound93IL-6
Similar derivatives76TNF-α

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly promising. Studies indicate that compounds containing the pyrazole moiety can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, certain derivatives were found to enhance caspase activity significantly, indicating their potential as anticancer agents .

Table 3: Anticancer Activity in Cell Lines

CompoundCell LineEffect on Caspase Activity
This compoundMDA-MB-231Increased by 1.33 times
Similar derivativesA549Induced apoptosis

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their biological activities. Among them, those structurally related to this compound exhibited significant antibacterial and anti-inflammatory properties, supporting its potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid, and what reaction conditions are critical for reproducibility?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are synthesized using sodium azide (NaN₃) as a catalyst in dimethylformamide (DMF) at 50°C for 3 hours, followed by quenching with ice water and recrystallization from ethanol . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (±2°C), and catalyst stoichiometry. Post-reaction purification via column chromatography or recrystallization (e.g., using toluene/ethanol mixtures) is essential for isolating high-purity products .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy and nitro groups at positions 3 and 4 of the pyrazole ring).
  • High-Performance Liquid Chromatography (HPLC): Purity verification (>98%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., C₉H₁₀N₃O₅ requires m/z 256.07) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly when scaling up syntheses?

Methodological Answer:

  • Solvent Optimization: Replace DMF with tetrahydrofuran (THF) to reduce side reactions, as THF enhances regioselectivity in cyclization steps .
  • Catalyst Screening: Test alternatives to NaN₃, such as tetrabutylammonium fluoride (TBAF), to improve azide group incorporation .
  • Continuous-Flow Reactors: Adopt flow chemistry (as demonstrated for structurally similar triazole-acetic acid derivatives) to enhance heat/mass transfer and reduce byproducts .

Q. How should discrepancies in spectroscopic data between batches or studies be resolved?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities in nitro group orientation or hydrogen bonding using single-crystal diffraction .
  • Dynamic NMR Studies: Investigate rotational barriers of the ethoxy group to explain splitting patterns in ¹H NMR .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and validate experimental data .

Q. What strategies are effective in evaluating the biological activity of this compound, given its structural similarity to bioactive pyrazole derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., COX-2 active site) using software like AutoDock Vina .
  • SAR Studies: Synthesize analogs (e.g., replacing the nitro group with halogens) to correlate substituent effects with bioactivity .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s stability under acidic conditions be reconciled?

Methodological Answer:

  • pH-Dependent Stability Studies: Conduct accelerated degradation tests in HCl/NaOH buffers (pH 1–13) at 40°C, monitoring via HPLC .
  • Mechanistic Probes: Use LC-MS to identify degradation products (e.g., nitro group reduction to amine under acidic conditions) .
  • Solid-State Stability: Compare shelf life in crystalline vs. amorphous forms using differential scanning calorimetry (DSC) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure (classified as H319/H335) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from nitro group decomposition .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₉H₁₀N₃O₅
Purity (HPLC)>98%
Recrystallization SolventEthanol or Toluene
Stability (pH 7, 25°C)>6 months (crystalline form)

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